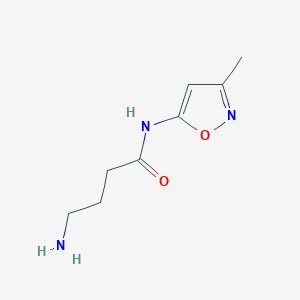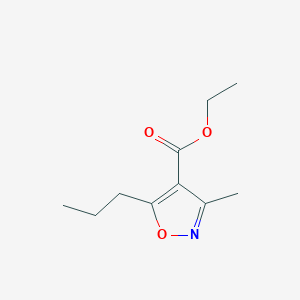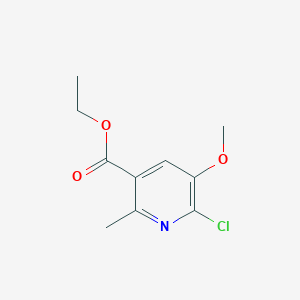
4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide
描述
“4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
Oxazoline, a similar compound to oxazole, is synthesized from amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The synthesis of oxazole derivatives has been a field of interest due to their wide spectrum of biological activities .Molecular Structure Analysis
The oxazole ring in the molecule is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .科学研究应用
Medicinal Chemistry: Antimicrobial Agents
Oxazole derivatives, including compounds like 4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide, have been identified as key intermediates in the synthesis of new chemical entities with antimicrobial properties . These compounds are often incorporated into the structure of drugs due to their ability to interact with bacterial enzymes and inhibit their function, thus preventing the spread of infections.
Pharmacology: Anti-inflammatory Drugs
In pharmacology, oxazole derivatives are known for their anti-inflammatory effects. They can be used to develop new drugs that target inflammatory pathways, providing potential treatments for conditions such as arthritis and other chronic inflammatory diseases .
Biochemistry: Enzyme Inhibition
The oxazole ring found in 4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide is a common feature in enzyme inhibitors. These compounds can bind to enzymes and modulate their activity, which is crucial for studying biochemical pathways and developing therapeutic agents .
Material Science: Polymer Synthesis
In material science, oxazole derivatives are utilized in the synthesis of polymers with specific properties. These compounds can impart thermal stability and resistance to degradation, making them suitable for creating durable materials .
Chemical Engineering: Catalysis
Oxazole compounds are also significant in chemical engineering, where they serve as catalysts in various chemical reactions. Their unique structure allows them to facilitate reactions under milder conditions, increasing efficiency and reducing environmental impact .
Environmental Science: Green Chemistry
The synthesis of oxazole derivatives, including 4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide, is of interest in environmental science. Researchers aim to develop greener synthesis methods that minimize waste and avoid the use of hazardous chemicals, contributing to sustainable practices in chemistry .
未来方向
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that “4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide” and similar compounds may continue to be a focus of research in the future.
作用机制
Target of Action
Oxazole derivatives, which include this compound, have been known to interact with a wide spectrum of biological targets . These targets often play crucial roles in various biological responses .
Mode of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The interaction of these compounds with their targets often results in changes that lead to these effects .
Biochemical Pathways
Oxazole derivatives have been known to influence a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathway alterations contribute to the overall therapeutic potential of these compounds .
Result of Action
The diverse biological activities of oxazole derivatives suggest that they can induce a range of molecular and cellular changes .
属性
IUPAC Name |
4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6-5-8(13-11-6)10-7(12)3-2-4-9/h5H,2-4,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXGDJRPAATHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1469571.png)




![3-Aza-Bicyclo[3.2.0]Heptane-1,3-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1469578.png)


![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1469586.png)
![9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole](/img/structure/B1469589.png)

![[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1469592.png)
